molecular formula C5H3F3N2O B1315602 5-(Trifluoromethyl)pyrimidin-2-ol CAS No. 83767-80-0

5-(Trifluoromethyl)pyrimidin-2-ol

Cat. No. B1315602
CAS RN: 83767-80-0
M. Wt: 164.09 g/mol
InChI Key: KUAWDIFZEBBSPW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 . It is a pyrimidine derivative and is often used as a building block in various applications .


Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol and its derivatives has been a subject of interest in the scientific community . For instance, a study reported the synthesis of trifluoromethylpyridines, which are structurally similar to 5-(Trifluoromethyl)pyrimidin-2-ol, and their applications in the agrochemical and pharmaceutical industries . Another study described the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyrimidin-2-ol can be represented by the InChI code 1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) .

It has a storage temperature of room temperature .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • 5-(Trifluoromethyl)pyrimidin-2-ol has been used in the synthesis of various pharmaceutical compounds .
    • It’s a key component in the design and synthesis of novel pyrimidine derivatives containing a urea moiety, which have shown moderate antitumor activity .
    • The outcomes of these applications are typically new drug compounds with potential therapeutic effects .
  • Drug Design

    • This compound has been used in the design of new drugs, particularly as EGFR inhibitors .
    • A series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors .
    • The outcomes include the creation of new compounds with potential antitumor activity .
  • Catalysis

    • 5-(Trifluoromethyl)pyrimidin-2-ol might be used in catalysis, although specific details are not available .
  • Biochemistry

    • This compound is used in biochemistry, but specific details are not available .
  • Medicinal Chemistry

    • It has been used in the synthesis of various medicinal compounds .
    • For instance, it has been used in the design of new drugs, particularly as EGFR inhibitors .
    • The methods of application involve complex chemical synthesis processes .
  • Organic Synthesis

    • This compound has been used in organic synthesis, particularly in the synthesis of pyrazole derivatives .
    • It has also been used in the synthesis of trifluoromethyl ketones .
    • In addition, it has been used in the synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety .
    • These compounds have shown antifungal, insecticidal, and anticancer activities .
  • Analytical Chemistry

    • This compound could potentially be used in analytical chemistry, although specific details are not available .
  • Material Science

    • Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized using 5-(Trifluoromethyl)pyrimidin-2-ol, have attracted attention in material science due to their significant photophysical properties .
  • Environmental Science

    • Trifluoromethylpyridine derivatives, which can be synthesized using 5-(Trifluoromethyl)pyrimidin-2-ol, are used in the production of several crop-protection products .

Safety And Hazards

The safety information for 5-(Trifluoromethyl)pyrimidin-2-ol indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAWDIFZEBBSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536600
Record name 5-(Trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyrimidin-2-ol

CAS RN

83767-80-0
Record name 5-(Trifluoromethyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Ethylsulfonyl-5-trifluoromethylpyrimidine (4.7 mmol) was added to 1M NaOH, the mixture stirred at 5° C. for 10 min, then at room temperature for 10 min and finally the pH was adjusted to 2 with HCl. After filtration the filtrate was evaporated, the residue dried and extracted with benzene, the benzene solution evaporated, the residue extracted with boiling ethyl acetate, (3×40 ml), and the ethyl acetate solution evaporated to yield the product; yield 0.50 g (67%). For final purification the product was sublimed at 110°-120° C./0,01 mmHg; m.p. 154° C., 1H NMR (DMSO-d6): δ 8.50 (H-4, H-6), MS [70 eV; m/z (% rel. int.)] 164 (99, M), 145 (21), 136 (100), 117 (25), 116 (16), 109 (11), 90 (28), 89 (40), 75 (35). IR (KBr): 1690 cm-1 (CO).
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2-Ethylsulfonyl-5-trifluoromethylpyrimidine
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Synthesis routes and methods II

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